molecular formula C18H34Cl2N2O5S B3336066 7-Epiclindamycin hydrochloride CAS No. 17431-55-9

7-Epiclindamycin hydrochloride

Cat. No. B3336066
CAS RN: 17431-55-9
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-BOMBIWCESA-N
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Description

7-Epiclindamycin hydrochloride, also known as Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl] carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside Hydrochloride, is a biochemical used for proteomics research . It has a molecular weight of 461.44 and a molecular formula of C18H34Cl2N2O5S .


Molecular Structure Analysis

7-Epiclindamycin hydrochloride has a molecular formula of C18H33ClN2O5S and a molecular weight of 424.983 . The stereochemistry is absolute with 9 defined stereocenters .


Physical And Chemical Properties Analysis

7-Epiclindamycin hydrochloride is a solid substance that should be stored at -20° C . Its melting point is >55°C, and it has a predicted boiling point of 628.1±55.0 °C and a predicted density of 1.29±0.1 g/cm3 .

Scientific Research Applications

Antibiotic Applications

7-Epiclindamycin hydrochloride is a derivative of clindamycin, which is a well-known antibiotic. It is highly effective in the treatment of infections caused by Gram-positive organisms .

Stability Studies

The stability of 7-Epiclindamycin hydrochloride in aqueous solutions has been studied extensively. This research is crucial for the successful formulation of the drug in liquid dosage forms .

Degradation Studies

Research has been conducted to investigate the degradation of clindamycin in aqueous solution. The effects of pH and temperature on the rate of clindamycin degradation were studied and the major products of degradation in the pH range 0.4-12 were identified .

Pharmaceutical Formulations

7-Epiclindamycin hydrochloride is used in various pharmaceutical formulations. It is available as a reference standard for the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .

Penetration Enhancement

Studies have been conducted to investigate the influence of bile acids on the skin penetration of clindamycin hydrochloride. The results provide a solid foundation for further research directed at the improvement of topical formulations using bile acids as penetration-enhancing excipients .

Therapeutic Efficacy

Research is ongoing to improve the therapeutic efficacy of clindamycin hydrochloride. This includes studies on the use of bile acids as penetration-enhancing excipients .

Mechanism of Action

Target of Action

7-Epiclindamycin hydrochloride, a semi-synthetic derivative of the natural antibiotic clindamycin, is primarily used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus and Streptococcus pyogenes . It is also effective against anaerobic bacteria .

Mode of Action

7-Epiclindamycin hydrochloride works by inhibiting bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacterial cell, preventing the formation of peptide bonds, which disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .

Biochemical Pathways

The major biochemical pathway affected by 7-Epiclindamycin hydrochloride is the protein synthesis pathway of the bacteria . By binding to the 50S ribosomal subunit, it prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This disruption in protein synthesis leads to the death of the bacterial cell .

Pharmacokinetics

It’s known that factors such as the timely selection and administration of appropriate antimicrobials, significant physiological alterations, and significant interpatient variability can influence antimicrobial pharmacokinetics .

Result of Action

The result of the action of 7-Epiclindamycin hydrochloride is the elimination of the bacterial infection . By inhibiting protein synthesis within bacterial organisms, it disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .

Action Environment

The stability of 7-Epiclindamycin hydrochloride is influenced by the pH and temperature of its environment . It shows maximum stability at pH 3-5, and high temperature studies indicate that not more than 10% degradation will occur in the pH range 1-6.5 after two years at 25 degrees Celsius .

Safety and Hazards

7-Epiclindamycin hydrochloride should be handled in accordance with good industrial hygiene and safety . It can cause skin and eye irritation and may cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUODDLQVRAJAJM-BOMBIWCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938497
Record name Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Epiclindamycin hydrochloride

CAS RN

17431-55-9
Record name 7-Epiclindamycin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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